Cas no 890098-23-4 ((3-fluorophenyl)-(2-iodophenyl)methanone)
(3-fluorophenyl)-(2-iodophenyl)methanone Chemical and Physical Properties
Names and Identifiers
-
- 3-FLUORO-2'-IODOBENZOPHENONE
- (3-fluorophenyl)-(2-iodophenyl)methanone
- LogP
- AKOS016018344
- MFCD02260393
- DTXSID00641513
- (3-Fluorophenyl)(2-iodophenyl)methanone
- 890098-23-4
-
- MDL: MFCD02260393
- Inchi: 1S/C13H8FIO/c14-10-5-3-4-9(8-10)13(16)11-6-1-2-7-12(11)15/h1-8H
- InChI Key: OERMICLIJXEERU-UHFFFAOYSA-N
- SMILES: IC1C=CC=CC=1C(C1C=CC=C(C=1)F)=O
Computed Properties
- Exact Mass: 325.96000
- Monoisotopic Mass: 325.96039Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 256
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4
- Topological Polar Surface Area: 17.1Ų
Experimental Properties
- Density: 1.682
- Boiling Point: 396.6°C at 760 mmHg
- Flash Point: 193.6°C
- Refractive Index: 1.629
- PSA: 17.07000
- LogP: 3.66130
(3-fluorophenyl)-(2-iodophenyl)methanone Customs Data
- HS CODE:2914700090
- Customs Data:
China Customs Code:
2914700090Overview:
2914700090 Halogenation of other ketones and quinones\Sulfonated derivative(Including nitrated and nitrosative derivatives). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acetone declared packaging
Summary:
HS: 2914700090 halogenated, sulphonated, nitrated or nitrosated derivatives of ketones and quinones, whether or not with other oxygen function Tax rebate rate:9.0% Supervision conditions:none VAT:17.0% MFN tariff:5.5% General tariff:30.0%
(3-fluorophenyl)-(2-iodophenyl)methanone Pricemore >>
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(3-fluorophenyl)-(2-iodophenyl)methanone Related Literature
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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5. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
Additional information on (3-fluorophenyl)-(2-iodophenyl)methanone
Introduction to (3-fluorophenyl)-(2-iodophenyl)methanone (CAS No. 890098-23-4)
(3-fluorophenyl)-(2-iodophenyl)methanone, with the CAS number 890098-23-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and synthetic organic chemistry. This compound, featuring a methanone core linked to a 3-fluorophenyl group and a 2-iodophenyl group, exhibits unique chemical properties that make it a valuable intermediate in the synthesis of various biologically active molecules.
The structural configuration of (3-fluorophenyl)-(2-iodophenyl)methanone imparts distinct electronic and steric characteristics to the molecule. The presence of both fluorine and iodine substituents allows for versatile functionalization, making it a versatile building block in medicinal chemistry. In particular, the fluorine atom can enhance metabolic stability and binding affinity, while the iodine atom provides a handle for further transformations via cross-coupling reactions.
In recent years, there has been growing interest in the development of novel pharmaceutical agents derived from aryl methane derivatives. The combination of fluorine and iodine in (3-fluorophenyl)-(2-iodophenyl)methanone has been explored in several cutting-edge research studies aimed at identifying new therapeutic targets. For instance, researchers have utilized this compound as a precursor in the synthesis of kinase inhibitors, which are crucial in treating cancers and inflammatory diseases.
One notable application of (3-fluorophenyl)-(2-iodophenyl)methanone is its role in the development of small-molecule probes for protein-protein interaction studies. The unique electronic properties of this compound allow it to be incorporated into designed molecules that can selectively bind to specific proteins, facilitating high-resolution structural analysis and functional studies. Such probes are invaluable tools in drug discovery pipelines, enabling researchers to identify potential therapeutic targets with high precision.
The synthetic pathways involving (3-fluorophenyl)-(2-iodophenyl)methanone have also been optimized for scalability and efficiency. Modern synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to streamline the preparation of this compound. These methods not only improve yield but also minimize byproduct formation, ensuring a cleaner and more sustainable synthesis process.
Moreover, the pharmaceutical industry has shown considerable interest in fluorinated aryl compounds due to their enhanced pharmacokinetic properties. The incorporation of fluorine into drug candidates often leads to improved bioavailability and prolonged half-life, which are critical factors in drug development. (3-fluorophenyl)-(2-iodophenyl)methanone serves as a prime example of how strategic functionalization can lead to the discovery of next-generation therapeutics.
Recent advancements in computational chemistry have further accelerated the exploration of (3-fluorophenyl)-(2-iodophenyl)methanone's potential applications. Molecular modeling studies have predicted its efficacy as an intermediate in the synthesis of antiviral agents, highlighting its versatility beyond traditional kinase inhibition applications. These computational insights have guided experimental efforts, leading to faster and more targeted drug discovery campaigns.
The environmental impact of synthesizing fluorinated compounds has also been a point of focus in recent research. Efforts are underway to develop greener synthetic routes that reduce hazardous waste and energy consumption. Innovations such as flow chemistry and biocatalysis are being integrated into the production processes for compounds like (3-fluorophenyl)-(2-iodophenyl)methanone, aligning with global sustainability goals.
In conclusion, (3-fluorophenyl)-(2-iodophenyl)methanone represents a significant advancement in pharmaceutical chemistry. Its unique structural features and versatile reactivity make it an indispensable tool for researchers developing new drugs and diagnostic agents. As our understanding of molecular interactions continues to evolve, compounds like this will undoubtedly play a pivotal role in shaping the future of medicine.
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